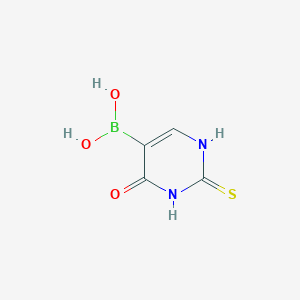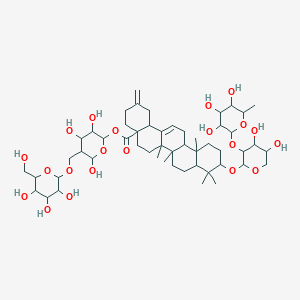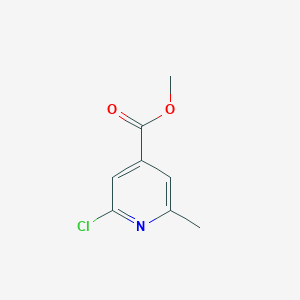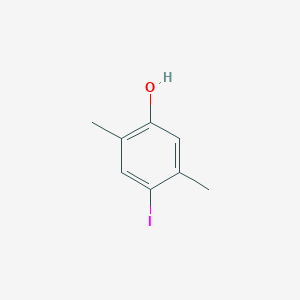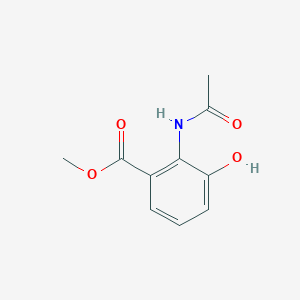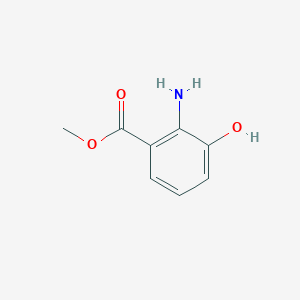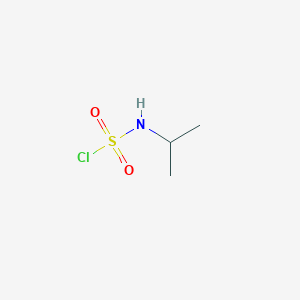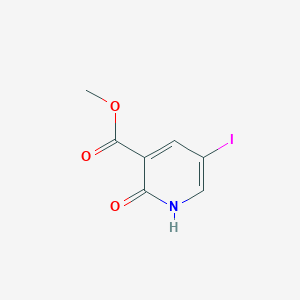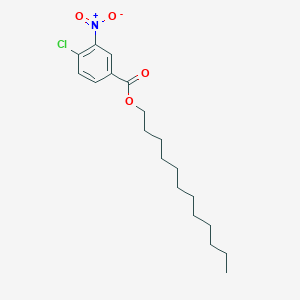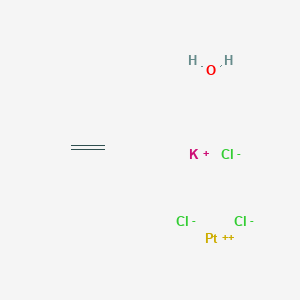
2,2,2-Tce-platinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloroethylene (TCE) is a halogenated hydrocarbon compound with a wide range of uses in industrial and laboratory settings. It is commonly used as a solvent in chemical synthesis and as a cleaning agent in the production of electronic components. TCE is also used in the production of plastics, in the manufacture of pharmaceuticals, and as a degreasing agent. Platinum(II) is an organometallic compound that is used as a catalyst in various industrial and laboratory processes.
科学的研究の応用
抗がんメカニズム
プラチナ系化合物には、2,2,2-Tce-platinumなど、抗がん療法における可能性について研究されているものがあります . 例えば、ミトファジー標的特性を持つ新しいプラチナ(II)系化学療法剤が提案されています . これらの化合物は、特定の癌細胞に対して選択的な細胞毒性を示し、ミトファジー関連タンパク質の発現を阻害し、ミトコンドリア膜電位を消失させ、ミトコンドリアDNAの損傷を促進します .
化学反応における触媒
this compoundなどのプラチナ化合物は、さまざまな種類の化学反応の触媒として重要な役割を果たします . プラチナの戦略的重要性はその技術的応用によって特に裏付けられており、その中で最も重要なものの1つに、触媒としての役割があります .
水素発生反応(HER)
プラチナは、水素発生反応(HER)の効率的な触媒です . プラチナ粒子のサイズと電気触媒活性は、現在も研究されています .
酸素還元反応(ORR)
HERと同様に、プラチナは酸素還元反応(ORR)の触媒としても機能します . プラチナ粒子のサイズとORRにおける電気触媒活性との関係も調査されています .
使用済み触媒の再生
Safety and Hazards
作用機序
Target of Action
The primary targets of platinum-based compounds, including 2,2,2-Tce-platinum, are often DNA molecules within cancer cells . Platinum compounds bind to DNA, causing DNA damage and subsequently triggering cell death . This makes them effective in treating various types of cancer.
Mode of Action
This compound interacts with its targets by forming covalent bonds with the DNA molecule . This interaction distorts the DNA structure, inhibiting DNA replication and transcription processes . The DNA damage triggers a cellular response that can lead to cell cycle arrest and apoptosis, or programmed cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in DNA replication and repair . When the compound binds to DNA, it interferes with the normal functioning of these pathways, leading to DNA damage and cell death . Additionally, platinum compounds can induce the production of reactive oxygen species, which can cause further DNA damage and contribute to cell death .
Pharmacokinetics
The pharmacokinetics of platinum-based compounds involve their absorption, distribution, metabolism, and excretion (ADME). After administration, these compounds are rapidly distributed throughout the body . They are known to bind to proteins in the blood, which can affect their distribution . The metabolism of platinum compounds often involves their conversion into various metabolites, some of which may be active . Finally, these compounds are primarily excreted through the kidneys .
Result of Action
The result of the action of this compound is the induction of cell death in cancer cells . By binding to DNA and disrupting normal cellular processes, this compound causes DNA damage that the cell cannot repair. This leads to cell cycle arrest and the initiation of apoptosis, resulting in the death of the cancer cell .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound . Additionally, the presence of certain biological molecules, such as proteins, can influence the compound’s action by interacting with it and potentially altering its activity . Furthermore, the compound’s action can be affected by the presence of other drugs, which can lead to drug-drug interactions .
特性
| { "Design of the Synthesis Pathway": "The synthesis of 2,2,2-Trichloroethylene platinum(II) involves the reaction of platinum(II) chloride with 2,2,2-Trichloroethanol in the presence of a reducing agent.", "Starting Materials": [ "Platinum(II) chloride", "2,2,2-Trichloroethanol", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Dissolve platinum(II) chloride in a suitable solvent (e.g. ethanol)", "Add 2,2,2-Trichloroethanol to the platinum(II) chloride solution", "Add the reducing agent slowly to the reaction mixture while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the solid product", "Wash the solid product with a suitable solvent (e.g. ethanol) to remove any impurities", "Dry the product under vacuum to obtain 2,2,2-Trichloroethylene platinum(II)" ] } | |
CAS番号 |
123334-22-5 |
分子式 |
C2H6Cl3KOPt |
分子量 |
386.6 g/mol |
IUPAC名 |
potassium;ethene;trichloroplatinum(1-);hydrate |
InChI |
InChI=1S/C2H4.3ClH.K.H2O.Pt/c1-2;;;;;;/h1-2H2;3*1H;;1H2;/q;;;;+1;;+2/p-3 |
InChIキー |
DCEGWIMEFFONKJ-UHFFFAOYSA-K |
SMILES |
C=C.O.[Cl-].[Cl-].[Cl-].[K+].[Pt+2] |
正規SMILES |
C=C.O.Cl[Pt-](Cl)Cl.[K+] |
同義語 |
2,2,2-TCE-platinum 2,2,2-trichloroethylene platinum(II) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




